molecular formula C15H14ClN3O4S3 B1666702 Benzthiazide CAS No. 91-33-8

Benzthiazide

Cat. No.: B1666702
CAS No.: 91-33-8
M. Wt: 431.9 g/mol
InChI Key: NDTSRXAMMQDVSW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzthiazide primarily targets the Solute carrier family 12 member 3 (SLC12A3) and Carbonic Anhydrases (CA1, CA2, CA4, CA9, CA12) . These targets play crucial roles in maintaining electrolyte balance in the body. SLC12A3 is a sodium-chloride transporter located in the distal convoluted tubule of the kidney, while Carbonic Anhydrases are enzymes found in various tissues, including the kidneys and vascular tissue .

Mode of Action

As a diuretic, this compound inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter (SLC12A3) , resulting in an increase in the excretion of sodium, chloride, and water . It also inhibits various carbonic anhydrases, leading to vasodilation by activating calcium-activated potassium channels (large conductance) in vascular smooth muscles .

Biochemical Pathways

The inhibition of Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys by this compound leads to increased excretion of these ions along with water, reducing fluid retention in the body . The inhibition of carbonic anhydrases results in vasodilation, which can help lower blood pressure .

Pharmacokinetics

They are distributed throughout the body and are excreted largely unchanged in the urine .

Result of Action

The primary result of this compound’s action is the promotion of water loss from the body (diuresis), making it effective in the treatment of conditions like hypertension and edema . It also causes a loss of potassium and an increase in serum uric acid .

Biochemical Analysis

Biochemical Properties

Benzthiazide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the sodium-chloride symporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water . This interaction reduces blood volume and, consequently, blood pressure. This compound also interacts with carbonic anhydrases in vascular tissue, contributing to its vasodilatory effects . Additionally, it affects the activity of calcium-activated potassium channels, which further aids in vasodilation .

Cellular Effects

This compound influences various types of cells and cellular processes. In renal cells, it inhibits sodium and chloride reabsorption, leading to increased excretion of these ions and water . This diuretic effect reduces blood volume and pressure. In vascular smooth muscle cells, this compound activates calcium-activated potassium channels, causing vasodilation and reducing peripheral resistance . It also affects gene expression related to ion transport and cellular metabolism, contributing to its overall antihypertensive effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the sodium-chloride symporter in the distal convoluted tubules of the kidneys . This binding inhibits the reabsorption of sodium and chloride, leading to increased excretion of these ions and water. This compound also inhibits carbonic anhydrases in vascular tissue, which contributes to its vasodilatory effects . Additionally, it activates calcium-activated potassium channels in vascular smooth muscle cells, further promoting vasodilation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it causes a rapid increase in the excretion of sodium, chloride, and water, leading to a reduction in blood volume and pressure . Over time, the body may adapt to the diuretic effects, and the reduction in blood pressure may become more stable. This compound is relatively stable in laboratory conditions, but it may degrade over extended periods, affecting its potency . Long-term studies have shown that this compound can maintain its antihypertensive effects with consistent use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it effectively reduces blood pressure and promotes diuresis without significant adverse effects . At higher doses, this compound can cause excessive diuresis, leading to dehydration and electrolyte imbalances . Toxic effects, such as hypokalemia and hyperuricemia, may also occur at high doses . It is essential to monitor the dosage to avoid these adverse effects while maintaining the therapeutic benefits of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to ion transport and water balance. It inhibits the sodium-chloride symporter in the distal convoluted tubules, leading to increased excretion of sodium, chloride, and water . This diuretic effect reduces blood volume and pressure. This compound also interacts with carbonic anhydrases in vascular tissue, contributing to its vasodilatory effects . These interactions affect metabolic flux and metabolite levels, particularly those related to ion transport and water balance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the kidneys, where it exerts its diuretic effects . This compound interacts with transporters and binding proteins in the renal cells, facilitating its localization and accumulation in the distal convoluted tubules . This targeted distribution ensures its effectiveness in inhibiting sodium and chloride reabsorption and promoting diuresis .

Subcellular Localization

The subcellular localization of this compound is primarily in the distal convoluted tubules of the kidneys . It binds to the sodium-chloride symporter on the apical membrane of renal cells, inhibiting the reabsorption of sodium and chloride . This localization is crucial for its diuretic effects. This compound may also interact with carbonic anhydrases in vascular tissue, contributing to its vasodilatory effects . These interactions are essential for its overall antihypertensive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzthiazide can be synthesized through a multi-step process involving the reaction of 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide with benzyl chloride in the presence of a base . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions with stringent control over temperature, pressure, and purity of reagents. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzthiazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzthiazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Hydrochlorothiazide
  • Chlorothiazide
  • Indapamide
  • Metolazone

Comparison: Benzthiazide is unique in its chemical structure, which includes a benzylthio group, distinguishing it from other thiazides. This structural difference contributes to its specific pharmacokinetic and pharmacodynamic properties . Compared to hydrochlorothiazide and chlorothiazide, this compound has a longer duration of action and a different side effect profile .

Properties

IUPAC Name

3-(benzylsulfanylmethyl)-6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14ClN3O4S3/c16-11-6-12-14(7-13(11)25(17,20)21)26(22,23)19-15(18-12)9-24-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,19)(H2,17,20,21)
Source PubChem
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InChI Key

NDTSRXAMMQDVSW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)CSCC2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)S(=O)(=O)N
Source PubChem
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Molecular Formula

C15H14ClN3O4S3
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DSSTOX Substance ID

DTXSID4022658
Record name Benzthiazide
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Molecular Weight

431.9 g/mol
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Physical Description

Solid
Record name Benzthiazide
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Solubility

PRACTICALLY INSOL IN WATER, SOL IN ALKALINE SOLN, FREELY SOL IN DIMETHYLFORMAMIDE; SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER & CHLOROFORM, 1.29e-02 g/L
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Mechanism of Action

As a diuretic, benzthiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like benzthiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of benzthiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., ...BENZOTHIADIIDIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE...INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. /THIAZIDE DIURETICS/, ...BENEFICIAL EFFECTS /OF THIAZIDES/ APPEAR TO RESULT FROM ALTERED SODIUM BALANCE. ...INITIATION OF TREATMENT...CARDIAC OUTPUT IS DECR & BLOOD VOL... DIMINISHED. ...CHRONIC THERAPY CARDIAC OUTPUT RETURNS TO NORMAL, PERIPHERAL VASCULAR RESISTANCE FALLS &...SMALL REDN IN EXTRACELLULAR WATER & PLASMA VOL. /THIAZIDE DIURETICS/, /DOMINANT ACTION OF THIAZIDES IS TO INCR/ RENAL EXCRETION OF SODIUM & CHLORIDE & ACCOMPANYING VOL OF WATER. ...VIRTUALLY INDEPENDENT OF ACID-BASE BALANCE. ... EVOKE SIGNIFICANT AUGMENTATION OF POTASSIUM EXCRETION. THEY VARY WIDELY IN THEIR POTENCY AS INHIBITORS OF CARBONIC ANHYDRASE. /THIAZIDE DIURETICS/, UNILATERAL RENAL INTRA-ARTERIAL INJECTION OF THIAZIDES PRODUCES A UNILATERAL DIURETIC RESPONSE, INDICATING A DIRECT RENAL ACTION. ...THIAZIDES...ACTIVELY SECRETED IN PROXIMAL TUBULE. ... DEPENDING ON THIAZIDE, ITS DOSAGE & SOLUTES MEASURED, ITS ACTION ON ELECTROLYTE TRANSPORT MAY OR MAY NOT BE BLOCKED. /THIAZIDE DIURETICS/, For more Mechanism of Action (Complete) data for BENZTHIAZIDE (11 total), please visit the HSDB record page.
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Color/Form

Crystals from acetone., FINE, WHITE, CRYSTALLINE POWDER

CAS No.

91-33-8
Record name Benzthiazide
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Melting Point

210-211, 231 to 232 °C, Melting point also reported as 238 to 239 °C., 231.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Benzthiazide primarily acts as a diuretic and saluretic agent by inhibiting sodium reabsorption in the renal tubules. [, , ] While it exhibits carbonic anhydrase inhibitory activity in vitro, in vivo studies suggest its saluretic effect stems primarily from a mechanism other than carbonic anhydrase inhibition. []

ANone: this compound promotes the excretion of sodium and chloride. [, ] Its impact on potassium excretion is dose-dependent, with increased excretion observed at higher doses. [] Bicarbonate excretion is significantly increased in alkalotic states but not acidotic states. []

ANone: While this compound's primary action is not through carbonic anhydrase inhibition, its ability to increase bicarbonate excretion at higher doses suggests some level of carbonic anhydrase inhibition. [] This can lead to potassium loss, a common side effect of thiazide diuretics. [, ]

ANone: Stop-flow experiments indicate that this compound enhances potassium transport in the distal renal segment. [] Sodium transport appears to be inhibited more in the proximal segment than in the distal segment. [] These findings provide insight into the site of action of this compound within the renal tubules.

ANone: The molecular formula of this compound is C15H14ClN3O4S2, and its molecular weight is 399.9 g/mol. [, ]

ANone: Yes, spectroscopic data, including 35Cl-NQR spectroscopy, has been used to study the electronic structure of this compound and other thiazide derivatives. [] This data provides insights into the electronic properties and structure-activity relationships of these compounds.

ANone: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure of this compound and other thiazides. [] These calculations, in conjunction with NQR spectroscopy, have helped elucidate the relationship between electronic properties and the biological activity of these compounds.

ANone: Research on thiazide diuretics has focused on modifications at the 3-position, saturation of the bond between groups 3 and 4, and alterations to the halogenation group at position 6. [, ] These modifications aim to enhance potency, reduce side effects, and improve the overall therapeutic profile.

ANone: Studies using 35Cl-NQR spectroscopy have shown that the chlorine atom at the C-6 position in this compound and other thiazide derivatives is sensitive to changes in the substituent at the C-3 position. [] This sensitivity highlights the importance of the C-6 chlorine in the electronic structure and potentially the biological activity of these compounds.

ANone: this compound's stability in various formulations and under different storage conditions has been a subject of research. [] Studies have explored its dissolution characteristics, which can impact its bioavailability and efficacy. []

ANone: Research has explored the use of cyclodextrins like β-cyclodextrin, γ-cyclodextrin, and dimethyl-β-cyclodextrin to form inclusion complexes with this compound. [] These complexes aim to improve the drug's solubility and dissolution rate, potentially enhancing its bioavailability. []

ANone: Oral administration of this compound (0.125 - 2.0 mg/kg) results in a peak saluretic effect within 2-3 hours, with sodium excretion remaining elevated for 4-6 hours. [] Intravenous administration (0.4 mg/kg) leads to a rapid onset of action within 10-30 minutes. []

ANone: Studies in humans using HPLC to measure this compound levels in plasma, urine, and feces revealed low plasma concentrations, often below the assay's detection limit, and low urinary recovery, averaging less than 1% of the administered dose. [] This suggests potentially poor absorption and/or extensive metabolism. []

ANone: this compound's diuretic and saluretic effects have been extensively studied in dogs and rats. [, ] These animal models provide valuable insights into the compound's pharmacodynamic properties and allow for comparisons with other diuretic agents.

ANone: Yes, clinical trials have investigated this compound's antihypertensive efficacy, often in combination with other antihypertensive agents like reserpine and triamterene. [, , , ] These trials aim to assess its blood pressure-lowering effects and overall safety profile.

ANone: Long-term use of thiazide diuretics, including this compound, might be associated with electrolyte imbalances and other potential adverse effects. [, , ] Regular monitoring of electrolyte levels is typically recommended during prolonged therapy.

ANone: High-performance liquid chromatography (HPLC) is a commonly employed method for quantifying this compound in biological fluids like plasma, urine, and feces. [, , ] Gas chromatography-mass spectrometry (GC/MS) has also been utilized as a confirmatory method for this compound detection in human urine. []

ANone: HPLC offers sensitivity, selectivity, and the ability to separate this compound from other components in biological matrices. [, , ] These characteristics make it a valuable tool for pharmacokinetic studies and therapeutic drug monitoring.

ANone: Research indicates that this compound tablets exhibit poor dissolution characteristics, potentially impacting their bioavailability. [] Factors influencing dissolution include the tablet formulation, particle size, and manufacturing process. []

ANone: Inclusion complexation of this compound with cyclodextrins, particularly γ-cyclodextrin and dimethyl-β-cyclodextrin, has demonstrated an increase in its solubility in aqueous solutions. [] This enhanced solubility can potentially translate to improved dissolution and absorption characteristics.

ANone: Yes, analytical methods like HPLC and GC/MS undergo rigorous validation procedures to ensure their accuracy, precision, specificity, and reliability for this compound quantification. [, ] This validation is crucial for generating trustworthy data in research and clinical settings.

ANone: Numerous alternatives to this compound exist for managing hypertension, including other thiazide diuretics, loop diuretics, potassium-sparing diuretics, ACE inhibitors, angiotensin II receptor blockers, calcium channel blockers, and beta-blockers. [, , , ] The choice of therapy depends on individual patient characteristics, tolerability, and treatment goals.

ANone: While both triamterene and spironolactone can mitigate potassium loss associated with thiazide diuretics, they act through different mechanisms. [] Triamterene directly acts on the distal renal tubules to conserve potassium, whereas spironolactone functions as an aldosterone antagonist, indirectly reducing potassium loss. []

ANone: this compound emerged as a new non-mercurial diuretic with antihypertensive activity in the late 1950s and early 1960s, following the introduction of chlorothiazide. [, ] Its development was part of a broader effort to synthesize and evaluate thiazide derivatives with improved therapeutic profiles. []

ANone: The introduction of thiazide diuretics, including this compound, revolutionized the treatment of hypertension and edema. [, , , ] While they remain valuable therapeutic options, newer classes of antihypertensive medications with potentially fewer side effects have emerged, leading to a shift in their utilization patterns.

ANone: Investigations into the mechanism of action of this compound have provided valuable insights into renal tubular transport mechanisms and the regulation of electrolyte balance. [, ] This knowledge has broader implications for understanding renal physiology and developing new diuretic agents.

ANone: Future research directions may involve exploring new drug delivery systems to improve this compound's bioavailability and reduce side effects, investigating its potential in other therapeutic areas, and further elucidating its structure-activity relationships to design novel thiazide derivatives with enhanced efficacy and safety profiles. [, , ]

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